2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H11N3O4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized using various spectroscopic techniques, illustrating its potential as a research tool in chemical synthesis and molecular structure analysis. For instance, Salian, Narayana, and Sarojini (2017) synthesized a related compound, N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, and performed detailed spectroscopic characterization, including FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity
- Some derivatives of the compound have been studied for their anticancer activity. For example, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against human lung adenocarcinoma cells, showing significant selectivity and apoptosis-inducing potential (Evren et al., 2019).
Antibacterial and Antifungal Agents
- The compound and its derivatives have been evaluated for their antibacterial and antifungal properties. Kumar et al. (2012) synthesized related compounds and tested them against various bacterial and fungal strains, finding certain derivatives to be active against all tested strains (Kumar et al., 2012).
Anti-Inflammatory Agents
- Derivatives of this compound have also been investigated for their anti-inflammatory properties. Nikalje et al. (2015) synthesized a series of related compounds and evaluated them for anti-inflammatory activity using in vitro and in vivo models, finding promising results in both models (Nikalje et al., 2015).
Herbicidal Activities
- The compound's derivatives have been explored for potential herbicidal activities. Yan-jun (2006) designed and synthesized thiacetamides related to this compound and reported them to exhibit herbicidal activities (Yan-jun, 2006).
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-6-4-7(15(18)19)2-3-8(6)13-10(16)5-9-11(17)14-12(20)21-9/h2-4,9H,5H2,1H3,(H,13,16)(H,14,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDXLVVOGRLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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